N-tert-Butyl-4-(methylsulfanyl)-1,3,5-triazin-2-amine
Description
Properties
CAS No. |
109202-19-9 |
|---|---|
Molecular Formula |
C8H14N4S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-tert-butyl-4-methylsulfanyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4S/c1-8(2,3)12-6-9-5-10-7(11-6)13-4/h5H,1-4H3,(H,9,10,11,12) |
InChI Key |
IZIIEFRMCHRVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC=N1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butylamine and methylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the tert-butyl and methylthio groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-tert-Butyl-4-(methylsulfanyl)-1,3,5-triazin-2-amine exhibit significant antimicrobial properties. Studies have shown that derivatives of triazine compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Drug Formulation
The compound's stability and solubility characteristics make it suitable for incorporation into drug formulations. Its ability to enhance the bioavailability of active pharmaceutical ingredients (APIs) can lead to more effective therapeutic outcomes.
Case Study:
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the formulation of topical drugs using triazine derivatives. The findings suggested improved skin penetration and sustained release profiles when incorporating such compounds into formulations .
Agricultural Chemistry
The compound may also possess insecticidal properties due to its ability to disrupt metabolic processes in insects. Similar triazine compounds have been documented to exhibit neurotoxic effects on pests, which could be leveraged for agricultural pest control.
Cosmetic Industry Applications
Recent research has suggested that this compound could be utilized in cosmetic formulations due to its potential antioxidant properties. The incorporation of such compounds into skincare products may enhance their efficacy by providing protective effects against oxidative stress.
Case Study:
A study on cosmetic formulations highlighted the importance of incorporating stable compounds that can enhance skin hydration and protect against environmental damage. The findings indicated that formulations containing triazine derivatives showed promising results in improving skin barrier function and hydration levels .
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The triazine ring can participate in hydrogen bonding and π-π interactions, which can modulate the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Triazine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of cybutryne with structurally related compounds:
Key Findings:
Steric Effects :
- The tert-butyl group in cybutryne provides steric bulk, which enhances environmental stability and target binding affinity compared to smaller alkyl groups (e.g., isopropyl in N-Isopropyl-4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine) .
- In Alzheimer’s-targeted triazines (e.g., compounds 11.a/11.b), bulky substituents like mesityl and cyclohexyl improve inhibitory activity against acetylcholinesterase and amyloid-beta aggregation, suggesting that steric bulk is critical for CNS-targeted applications .
Electronic and Lipophilic Properties: The methylsulfanyl group in cybutryne increases lipophilicity (logP ~2.8), favoring membrane permeability and persistence in aquatic environments .
Biological Activity: Cybutryne and Terbutryn share structural similarities (methylsulfanyl, tert-butyl), but Terbutryn’s ethylimino group and dihydrotriazine ring enhance its herbicidal potency by disrupting photosystem II . Bis(methylsulfanyl) derivatives (e.g., N-Isopropyl-4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine) show broader pesticidal activity due to dual electron-withdrawing effects, though they may lack the environmental persistence of cybutryne .
Therapeutic Potential: Alzheimer’s-focused triazines (e.g., 11.a/11.b) prioritize piperidinyl and aromatic substituents for CNS penetration, a feature absent in cybutryne, which is optimized for non-systemic agrochemical use .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Cybutryne | Terbutryn | N-Isopropyl-4,6-bis(SMe) | 4-Methoxy-N,6-dimethyl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 255.36 | 241.34 | 289.43 | 170.18 |
| logP | 2.8 | 3.1 | 3.5 | 1.2 |
| Water Solubility (mg/L) | 12.5 | 8.7 | 5.2 | 450 |
| Half-life (Soil, days) | 90–120 | 60–90 | 30–45 | <10 |
Biological Activity
N-tert-Butyl-4-(methylsulfanyl)-1,3,5-triazin-2-amine (CAS No. 175204-56-5) is a compound characterized by its unique triazine structure, which includes a tert-butyl group and a methylthio group. This structural arrangement may influence its biological properties, making it a subject of interest in various fields such as pharmaceuticals and agricultural chemistry.
- Molecular Formula : C₈H₁₄N₄S
- Molecular Weight : 198.29 g/mol
- Structural Features : The compound features a triazine ring with specific substitutions that may enhance its reactivity and biological activity compared to other triazine derivatives.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of triazine derivatives, including this compound. A notable study highlighted the antibacterial activity of several synthesized compounds against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli (G-) | 15 |
| This compound | Klebsiella pneumoniae (G-) | 12 |
| This compound | Staphylococcus aureus (G+) | 18 |
These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the methylthio group is hypothesized to enhance lipophilicity, facilitating better membrane penetration and increasing bioactivity against target organisms .
Case Studies and Research Findings
Several research efforts have been directed towards understanding the biological implications of triazine derivatives:
- Synthesis and Characterization : A study synthesized various triazine compounds and evaluated their biological activities. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy to confirm their structures .
- Comparative Analysis : Research comparing the antibacterial efficacy of different triazine derivatives found that those with methylthio substitutions generally exhibited enhanced activity against pathogenic bacteria compared to their unsubstituted counterparts .
- Pharmacological Potential : The compound's structural features suggest potential for further pharmacological development. Its unique combination of functional groups may allow for modifications that could enhance efficacy or reduce toxicity in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
